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Executive Summary

Fluasterone (ST-002), a synthetic analogue of dehydroepiandrosterone (DHEA), has received
Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment
of Cushing's syndrome, specifically targeting hyperglycemia, nonalcoholic fatty liver disease
(NAFLD), and nonalcoholic steatosis.[1] This designation underscores the significant unmet
medical need for effective and well-tolerated treatments for this rare and debilitating endocrine
disorder. Fluasterone exhibits potent anti-glucocorticoid properties without the androgenic or
estrogenic side effects associated with DHEA.[1] Its mechanism of action is believed to involve
the inhibition of glucose-6-phosphate dehydrogenase (G6PDH), a key enzyme in the pentose
phosphate pathway, which modulates intracellular redox balance and may influence
glucocorticoid receptor signaling.[2] Preclinical and early clinical studies have demonstrated
promising results in mitigating metabolic complications associated with hypercortisolism. This
technical guide provides a comprehensive overview of the data supporting the orphan drug
designation of fluasterone for Cushing's syndrome, including available quantitative data,
detailed experimental protocols for key preclinical models, and a visualization of its proposed
signaling pathway.

Introduction to Cushing's Syndrome and
Fluasterone
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Cushing's syndrome is a rare hormonal disorder characterized by prolonged exposure to high
levels of cortisol.[3] This excess cortisol can be endogenous, caused by tumors of the pituitary
or adrenal glands, or exogenous, resulting from long-term use of glucocorticoid medications.
The clinical manifestations of Cushing's syndrome are diverse and severe, including central
obesity, insulin resistance, type 2 diabetes, hypertension, muscle weakness, and
neuropsychiatric disturbances. A significant number of patients also develop nonalcoholic fatty
liver disease (NAFLD), which can progress to nonalcoholic steatohepatitis (NASH), cirrhosis,
and hepatocellular carcinoma.

Fluasterone (16a-fluoro-5-androsten-17-one) is a fluorinated derivative of DHEA. Unlike
DHEA, fluasterone is not metabolized to androgens or estrogens, thus avoiding the
associated hormonal side effects.[1] It has been shown to be more potent than DHEA in its
anti-inflammatory and metabolic effects. The development of a buccal tablet formulation has
overcome the issue of extensive first-pass metabolism observed with oral administration.[1]

Regulatory Status: Orphan Drug Designation

On March 28, 2018, the FDA granted orphan drug designation to fluasterone for the
"Treatment of Cushing syndrome (including hyperglycemia, nonalcoholic fatty liver disease,
and nonalcoholic steatosis).” This designation is granted to drugs intended for the treatment,
prevention, or diagnosis of a rare disease or condition, which is defined as a disease or
condition that affects fewer than 200,000 persons in the United States. Orphan drug
designation provides several incentives to the sponsor, including tax credits for qualified clinical
trials, exemption from user fees, and the potential for seven years of market exclusivity upon
approval.

Preclinical Evidence

Fluasterone has demonstrated significant efficacy in preclinical models that recapitulate key
features of Cushing's syndrome, particularly its metabolic complications.

Dexamethasone-Induced Thymic Involution Model

A hallmark of glucocorticoid excess is thymic involution, the shrinking of the thymus gland due
to apoptosis of thymocytes. The ability of a compound to counteract this effect is a strong
indicator of its anti-glucocorticoid activity.
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Quantitative Data:

. Thymus Weight (relative to
Experimental Group Reference
control)

Dexamethasone-treated Significantly reduced [1]

Dexamethasone + ] ] )
Prevention of weight reduction [1]
Fluasterone-treated

Experimental Protocol: Dexamethasone-Induced Thymic Involution in Mice
This protocol is a representative example based on established methodologies.
e Animals: Male C57BL/6 mice, 6-8 weeks old.

» Acclimation: Animals are acclimated for at least one week prior to the experiment with ad
libitum access to food and water.

o Groups:

o

Vehicle Control (e.g., saline or appropriate vehicle for fluasterone)

[¢]

Dexamethasone (e.g., 4 mg/kg, intraperitoneal injection)

[¢]

Dexamethasone (4 mg/kg, i.p.) + Fluasterone (e.g., 5-50 mg/kg, subcutaneous or oral
gavage)

Fluasterone alone

[e]

e Procedure:

o Administer fluasterone or vehicle for a predetermined period (e.g., daily for 3 days) prior
to the dexamethasone challenge.

o On the final day of pretreatment, administer a single dose of dexamethasone.

o Sacrifice the animals 48-72 hours after dexamethasone administration.
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o Carefully dissect and weigh the thymus gland.

o Thymus tissue can be further processed for histological analysis (H&E staining to observe
cortical thinning) or flow cytometry to quantify thymocyte populations (CD4+CD8+ double-
positive cells are particularly sensitive to glucocorticoids).

o Endpoint Analysis: Comparison of thymus weight and cellularity between the different

treatment groups.

Nonalcoholic Fatty Liver Disease (NAFLD) Model

Given that NAFLD is a common comorbidity in Cushing's syndrome, the effect of fluasterone
was evaluated in a diet-induced mouse model of NAFLD.

Quantitative Data:

. . High-Fat Diet +
Parameter High-Fat Diet Reference
Fluasterone

Liver Inflammation
Markers (e.g., TNF-q, Elevated Reduced [1]
IL-6)

Liver Fibrosis Score
(e.g., Sirius Red Increased Reduced [1]

staining)

Experimental Protocol: High-Fat Diet-Induced NAFLD in Mice
This protocol is a representative example based on established methodologies.
e Animals: Male C57BL/6 mice, 6-8 weeks old.
e Diet:
o Control group: Standard chow diet (e.g., 10% kcal from fat).

o NAFLD group: High-fat diet (e.g., 60% kcal from fat) for 8-16 weeks.
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o Treatment: Following the diet-induced NAFLD period, a subset of the high-fat diet group is
treated with fluasterone (e.g., daily subcutaneous injection or oral gavage) for an additional
4-8 weeks, while continuing the high-fat diet.

e Procedure:
o Monitor body weight and food intake throughout the study.

o Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess
metabolic function.

o At the end of the study, collect blood for analysis of liver enzymes (ALT, AST), lipids, and
inflammatory cytokines.

o Harvest the liver for weight measurement, histological analysis (H&E for steatosis, Sirius
Red for fibrosis), and molecular analysis (e.g., qPCR for genes involved in inflammation
and fibrosis).

o Endpoint Analysis: Comparison of liver histology, gene expression, and metabolic
parameters between the control, high-fat diet, and fluasterone-treated groups.

Clinical Development
Phase 1/2 Study in Metabolic Syndrome

A Phase 1/2 study of buccal fluasterone was conducted in adults with metabolic syndrome, a
condition that shares many features with the metabolic disturbances seen in Cushing's
syndrome.

Quantitative Data:
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80 mg
Placebo Group
Parameter Fluasterone (n=12) p-value Reference
n=
Group (n=12)
Triglyceride
Levels (change
-35% +7% <0.05 [1]

from baseline at

8 weeks)

Phase 2 Clinical Trial in Cushing's Syndrome
(NCT05558969)

A Phase 2, multicenter, double-blind, placebo-controlled, crossover study is currently ongoing
to evaluate the efficacy and safety of buccal fluasterone in adults with endogenous Cushing's

syndrome and hyperglycemia.[4]
o Primary Objective: To determine the effect of fluasterone on hyperglycemia.

e Secondary Objectives: To assess the safety and tolerability of fluasterone, and its effects on
lipid profiles, body composition, and NAFLD.

o Study Design: Participants receive both fluasterone and placebo in two 12-week treatment
periods, separated by a washout period.

o Key Inclusion Criteria: Adults aged 18-75 with a diagnosis of endogenous Cushing's
syndrome and impaired glucose tolerance or type 2 diabetes.

o Status: The trial is active and recruiting participants. As of late 2025, no results have been
publicly disclosed.

Mechanism of Action and Signaling Pathway

The precise mechanism of action of fluasterone's anti-glucocorticoid effects is still under
investigation. However, a leading hypothesis involves the inhibition of glucose-6-phosphate
dehydrogenase (G6PDH).

Proposed Signaling Pathway:
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Click to download full resolution via product page
Caption: Proposed mechanism of action of fluasterone in Cushing's syndrome.
Description of Signaling Pathway:

e Glucocorticoid Receptor Activation: In Cushing's syndrome, excess cortisol enters the cell
and binds to the glucocorticoid receptor (GR), which is part of a complex with heat shock
proteins (HSPs). This binding causes the dissociation of the HSPs and the activation of the
GR.

o Gene Transcription: The activated GR translocates to the nucleus and binds to glucocorticoid
response elements (GRESs) on the DNA. This initiates the transcription of genes that
contribute to the metabolic dysregulation and inflammation seen in Cushing's syndrome.

» Fluasterone's Proposed Action: Fluasterone is hypothesized to inhibit GGPDH. G6PDH is
the rate-limiting enzyme of the pentose phosphate pathway and is a major source of NADPH
in the cell.

e Modulation of GR Signaling: By inhibiting G6PDH, fluasterone may alter the intracellular
redox balance (the ratio of NADPH to NADP+). This altered redox state is thought to
modulate the activity of the GR, potentially by affecting its ability to bind to GRESs or to recruit
co-activators, thereby antagonizing the effects of excess cortisol.

Conclusion and Future Directions

Fluasterone represents a promising therapeutic candidate for the management of the
metabolic complications of Cushing's syndrome. Its orphan drug designation acknowledges the
pressing need for novel treatments for this patient population. The ongoing Phase 2 clinical trial
is a critical next step in evaluating the clinical efficacy and safety of fluasterone in patients with
Cushing's syndrome. The results of this trial will be eagerly anticipated by the clinical and
scientific communities. Further research is also warranted to fully elucidate the molecular
mechanisms underlying fluasterone's anti-glucocorticoid effects, which could pave the way for
the development of other targeted therapies for hypercortisolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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